4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine oxalate

CAS No.: 1334417-63-8

Cat. No.: VC7803626

Molecular Formula: C9H14F3NO5

Molecular Weight: 273.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1334417-63-8 |

|---|---|

| Molecular Formula | C9H14F3NO5 |

| Molecular Weight | 273.21 g/mol |

| IUPAC Name | oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol |

| Standard InChI | InChI=1S/C7H12F3NO.C2H2O4/c8-7(9,10)6(12)5-1-3-11-4-2-5;3-1(4)2(5)6/h5-6,11-12H,1-4H2;(H,3,4)(H,5,6) |

| Standard InChI Key | WGCRIBLVYFBLRI-UHFFFAOYSA-N |

| SMILES | C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O |

| Canonical SMILES | C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Synonyms

The IUPAC name for this compound is oxalic acid;2,2,2-trifluoro-1-piperidin-4-ylethanol, reflecting its dual-component salt structure . Alternative designations include 4-(1-Hydroxy-2,2,2-trifluoroethyl)-piperidine oxalate and 2,2,2-Trifluoro-1-(piperidin-4-yl)ethanol oxalate . Registry identifiers span CAS numbers 1298094-30-0 (primary) and 1334417-63-8 (alternate), with vendor codes such as AKOS025312353 and AS-84262 .

Molecular Architecture

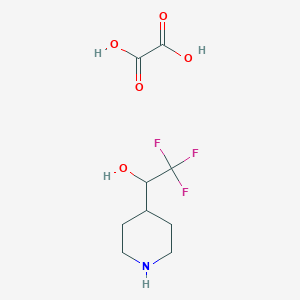

The compound consists of two distinct entities:

-

4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine: A six-membered piperidine ring substituted at the 4-position with a -CH(OH)CF₃ group.

-

Oxalic acid: A dicarboxylic acid (HOOC-COOH) serving as the counterion .

The 2D structure, represented in SMILES notation as C1CNCCC1C(C(F)(F)F)O.C(=O)(C(=O)O)O, highlights the spatial arrangement of functional groups . Conformational analysis via 3D modeling is restricted due to its salt nature, limiting dynamic structural simulations .

Computed Physicochemical Properties

| Property | Value | Method Reference |

|---|---|---|

| Molecular Weight | 273.21 g/mol | PubChem 2.1 |

| Hydrogen Bond Donors | 4 | Cactvs 3.4.6.11 |

| Hydrogen Bond Acceptors | 9 | Cactvs 3.4.6.11 |

| Rotatable Bonds | 2 | Cactvs 3.4.6.11 |

| Topological Polar SA | 107 Ų | Cactvs 3.4.6.11 |

| Heavy Atom Count | 18 | PubChem |

These metrics suggest moderate polarity and conformational flexibility, with hydrogen-bonding capacity influencing solubility and crystallinity .

Synthesis and Production

Component Precursors

The free base 4-(1-Hydroxy-2,2,2-trifluoroethyl)piperidine (CID 50990581) is synthesized through nucleophilic substitution or reductive amination routes, introducing the trifluoroethyl alcohol group to the piperidine scaffold . Subsequent salt formation with oxalic acid occurs under controlled stoichiometry in polar aprotic solvents like DMF or DMSO, yielding the crystalline oxalate product .

Industrial Availability

Commercial suppliers including CymitQuimica, VWR, and Parchem offer the compound in research quantities (mg to gram scales), though bulk production data remain undisclosed . Pricing structures are inquiry-based, reflecting specialized synthesis requirements and fluorinated compound handling protocols .

Functional Applications

Pharmaceutical Intermediates

Piperidine derivatives are ubiquitous in drug discovery, with the trifluoroethyl group enhancing metabolic stability and membrane permeability . This compound’s stereocenter (undefined in current datasets) could serve as a chiral building block for kinase inhibitors or neuromodulators, though specific therapeutic targets are unreported in public literature .

Agrochemical Development

Fluorinated alcohols exhibit pesticidal and herbicidal activity by disrupting enzymatic pathways. The oxalate salt’s solubility profile may facilitate formulation in aqueous delivery systems, though field trials are absent from available data .

Materials Science

The combination of rigid piperidine and flexible fluorinated chains suggests potential in liquid crystal or polymer additives, where thermal stability and dielectric properties are critical . No peer-reviewed studies confirming these applications were identified.

Recent Advancements and Research Gaps

Analytical Characterization

A 2025 PubChem update (Modify:2025-04-05) expanded computed descriptors but omitted experimental NMR or crystallographic data . Resolution of the undefined stereocenter at C1 of the ethanol group remains a priority for structure-activity studies .

Patent Landscape

No direct patents referencing the compound were located, though broader queries for fluoropiperidine oxalates reveal applications in PET radiotracers and ionic liquid electrolytes . This suggests untapped intellectual property potential.

Environmental Impact

Per- and polyfluoroalkyl substance (PFAS) regulations may affect future use, as the -CF₃ group resists biodegradation . Lifecycle assessments and alternative counterion studies (e.g., citrate or malonate salts) are absent from current literature.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume